Acetamidomalonic acid
Description
Structure
2D Structure
Properties
CAS No. |
55327-87-2 |
|---|---|
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-acetamidopropanedioic acid |
InChI |
InChI=1S/C5H7NO5/c1-2(7)6-3(4(8)9)5(10)11/h3H,1H3,(H,6,7)(H,8,9)(H,10,11) |
InChI Key |
JFTHBDBUVHRREF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Acetamidomalonic Acid and Its Ester Derivatives
Classical and Established Preparation Routes for Diethyl Acetamidomalonate
The traditional and most well-documented method for synthesizing diethyl acetamidomalonate involves a two-step process starting from diethyl malonate. This process includes the formation of an oximino intermediate followed by a reductive acylation.
Reductive Acylation of Diethyl Oximinomalonate
A prevalent and established route to diethyl acetamidomalonate is through the reductive acylation of diethyl oximinomalonate. This intermediate is first synthesized from diethyl malonate and then converted to the final product.
The initial step in this classical synthesis is the nitrosation of diethyl malonate to form diethyl oximinomalonate (also referred to as diethyl isonitrosomalonate). This reaction is typically carried out by treating diethyl malonate with sodium nitrite (B80452) in the presence of acetic acid.
The reaction kinetics of the nitrosation of active methylene (B1212753) compounds like diethyl malonate are influenced by several factors, including reactant concentrations, temperature, and pH. The reaction proceeds through the formation of a nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite and a proton acid like acetic acid. The active nitrosating species can vary depending on the reaction conditions and may include N₂O₃, H₂NO₂⁺, or the nitrosonium ion (NO⁺).
Detailed kinetic studies on the nitrosation of diethyl malonate specifically are not extensively reported in readily available literature. However, drawing parallels from studies on other active methylene compounds, the rate of reaction is generally expected to show a dependence on the concentrations of both the diethyl malonate and the nitrosating agent. The reaction is typically performed at low temperatures, often around 5°C, to control the exothermic nature of the reaction and to minimize the decomposition of nitrous acid. orgsyn.org
A typical laboratory procedure involves dissolving diethyl malonate in a mixture of glacial acetic acid and water, followed by the portion-wise addition of solid sodium nitrite while maintaining a low temperature. orgsyn.org After the addition is complete, the reaction is often stirred for several hours to ensure completion. The temperature profile of the reaction can be indicative of its progress, with an initial exothermic phase followed by a gradual return to ambient temperature. orgsyn.org
Table 1: Typical Reaction Parameters for the Synthesis of Diethyl Oximinomalonate
| Parameter | Value/Condition |
| Starting Material | Diethyl malonate |
| Reagents | Sodium nitrite, Glacial acetic acid, Water |
| Temperature | ~5°C during nitrite addition |
| Reaction Time | Several hours post-addition |
This table presents typical conditions for the laboratory-scale synthesis of diethyl oximinomalonate.
The second step in this classical sequence is the reductive acylation of the intermediate, diethyl oximinomalonate. A common and effective method for this transformation is the use of zinc dust in a mixture of acetic acid and acetic anhydride (B1165640). orgsyn.orgchembam.com
The reaction mechanism involves the reduction of the oxime functional group to an amine by zinc metal in an acidic medium. The in situ generated amine is then immediately acetylated by acetic anhydride present in the reaction mixture to form the stable diethyl acetamidomalonate. This one-pot reductive acylation is advantageous as it avoids the isolation of the often unstable diethyl aminomalonate intermediate. orgsyn.org
The procedure typically involves adding zinc dust in small portions to a solution of diethyl oximinomalonate in glacial acetic acid and acetic anhydride. orgsyn.org The reaction is exothermic and requires careful temperature control, usually maintained between 40-50°C, to ensure a smooth and complete reaction. orgsyn.org After the addition of zinc, the mixture is stirred for a period to complete the reaction, followed by filtration to remove zinc salts and unreacted zinc. The diethyl acetamidomalonate is then isolated from the filtrate, often by evaporation of the solvent followed by crystallization from water. orgsyn.org This method has been reported to provide good yields, typically in the range of 77-78% based on the starting diethyl malonate. orgsyn.org
Table 2: Summary of the Reductive Acylation of Diethyl Oximinomalonate
| Parameter | Reagent/Condition | Purpose |
| Reducing Agent | Zinc dust | Reduces the oximino group to an amino group |
| Solvent | Glacial acetic acid | Provides an acidic medium for the reduction |
| Acylating Agent | Acetic anhydride | Acetylates the in situ formed amino group |
| Temperature | 40-50°C | Controls the exothermic reaction |
This table outlines the key components and conditions for the reductive acylation step.
Early Reported Synthetic Approaches and Yield Optimizations
The synthesis of diethyl acetamidomalonate has been a subject of study since the early 20th century, with various modifications and improvements reported over the years.
The first reported synthesis of diethyl acetamidomalonate was by Cherchez in 1931, who obtained a quantitative yield by treating the unstable diethyl aminomalonate with acetyl chloride. orgsyn.org However, the difficulty in preparing and handling diethyl aminomalonate made this method impractical for routine laboratory use. orgsyn.org
Later, Snyder and Smith reported a method involving the catalytic hydrogenation of diethyl isonitrosomalonate over palladium on charcoal, followed by acetylation of the resulting diethyl aminomalonate. This approach, however, provided a modest yield of 40%. orgsyn.org
Shaw and Nolan reported a near-quantitative yield of 98% by the conversion of a diethyl oximinomalonate-sodium acetate (B1210297) complex. orgsyn.org Other reducing agents, such as Raney nickel, have also been explored. orgsyn.org
Table 3: Comparison of Early Synthetic Methods for Diethyl Acetamidomalonate
| Researchers | Method | Reducing Agent | Yield |
| Cherchez (1931) | Acetylation of diethyl aminomalonate | - | Quantitative |
| Snyder and Smith | Catalytic hydrogenation and acetylation | Palladium on charcoal | 40% |
| Ghosh and Dutta | Reductive acylation | Zinc dust | Not specified |
| Zambito and Howe (Org. Syn.) | Reductive acylation | Zinc dust | 77-78% |
| Shaw and Nolan | Conversion of oximinomalonate-sodium acetate complex | Not specified | 98% |
This table provides a comparative overview of the yields obtained through various historical synthetic approaches.
Contemporary and Optimized Synthetic Procedures for Acetamidomalonic Acid Esters
While the classical methods remain prevalent, contemporary research has focused on optimizing synthetic procedures for this compound esters, aiming for higher yields, milder reaction conditions, and improved operational simplicity.
Esterification Processes for Diethyl Acetamidomalonate
While the primary synthetic routes to diethyl acetamidomalonate start from diethyl malonate, the esterification of this compound itself represents an alternative, though less commonly documented, pathway. This process would involve the reaction of this compound with ethanol (B145695) in the presence of an acid catalyst, a classic example of Fischer esterification.
The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the formation of the diethyl ester, an excess of ethanol is typically used, and a strong acid catalyst such as sulfuric acid or hydrogen chloride is employed. The removal of water as it is formed can also shift the equilibrium to favor the product.
Detailed procedures specifically for the esterification of this compound to its diethyl ester are not as prevalent in the literature as the synthesis from diethyl malonate. However, the general principles of Fischer esterification would apply. The reaction would likely involve refluxing a mixture of this compound, a large excess of absolute ethanol, and a catalytic amount of a strong acid. The workup would involve neutralizing the acid catalyst and removing the excess ethanol, followed by purification of the resulting diethyl acetamidomalonate.
The efficiency of this process would depend on factors such as the reaction time, the effectiveness of the water removal, and the stability of this compound under the acidic reaction conditions.
Synthesis of Monoester Derivatives (e.g., 2-Acetamido-3-ethoxy-3-oxopropanoic Acid)
The synthesis of monoester derivatives of this compound, such as 2-acetamido-3-ethoxy-3-oxopropanoic acid, can be achieved through the selective partial hydrolysis of the corresponding diester, diethyl acetamidomalonate. This transformation requires carefully controlled reaction conditions to favor the hydrolysis of one ester group while leaving the second intact.
A general and efficient method for the selective monohydrolysis of symmetric diesters, which can be applied to diethyl acetamidomalonate, involves the use of a stoichiometric amount of a base in a mixed aqueous-organic solvent system at low temperatures. researchgate.net Typically, 0.8 to 1.2 equivalents of an aqueous solution of potassium hydroxide (B78521) (KOH) are used. The reaction is often carried out in a co-solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at a temperature of 0°C. researchgate.net This procedure is designed to be practical and high-yielding, without inducing the unwanted side reaction of decarboxylation. researchgate.net
The general reaction scheme is as follows:
Scheme 1: Selective Monohydrolysis of Diethyl Acetamidomalonate

The selectivity of the monohydrolysis can be influenced by the hydrophobicity of the substrate, with selectivity tending to increase with greater hydrophobicity. researchgate.net For diethyl acetamidomalonate, careful control of the base stoichiometry and reaction temperature is crucial to isolate the desired monoacid-monoester product, 2-acetamido-3-ethoxy-3-oxopropanoic acid, in good yield.
Methodologies for Isotopic Labeling of this compound Derivatives
Isotopically labeled derivatives of this compound are valuable tools in metabolic research and nuclear magnetic resonance (NMR) studies, allowing for the tracing of metabolic pathways. smolecule.com Several methodologies can be employed to introduce isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into this compound derivatives, primarily diethyl acetamidomalonate.
The primary strategies for isotopic labeling involve the use of labeled starting materials in the synthesis of diethyl acetamidomalonate or the use of labeled alkylating agents in subsequent reactions.
Labeling via Synthesis with Isotopically Labeled Precursors:
One straightforward approach is to incorporate the isotope during the synthesis of diethyl acetamidomalonate itself.
Nitrogen-15 Labeling: Diethyl acetamidomalonate-¹⁵N can be synthesized using a ¹⁵N-labeled nitrogen source. The synthesis typically starts with diethyl malonate and an appropriate ¹⁵N-labeled acetamide. smolecule.com This method allows for the specific incorporation of the heavy nitrogen isotope into the acetamido group.
Carbon-13 Labeling: Carbon-13 can be introduced at various positions. For instance, Diethyl acetamidomalonate (2-¹³C) is commercially available, indicating that synthetic routes utilizing precursors with ¹³C at the corresponding position are established. eurisotop.com Similarly, multiply-labeled derivatives like Diethyl acetamidomalonate-¹³C₃,¹⁵N are also available, which can be synthesized from precursors containing multiple isotopic labels. sigmaaldrich.com The synthesis of diethyl acetamidomalonate generally involves the reaction of diethyl malonate with a nitrite source, followed by reduction and acetylation. wikipedia.orgorgsyn.org Using isotopically labeled diethyl malonate or acetate sources in this process would result in the corresponding labeled product.
Labeling via Alkylation with Isotopically Labeled Reagents:
The malonic ester synthesis, for which diethyl acetamidomalonate is a common reagent, provides a versatile platform for introducing isotopic labels into the alkyl side chain. wikipedia.org This method involves the deprotonation of diethyl acetamidomalonate to form a nucleophilic enolate, which is then reacted with an isotopically labeled alkyl halide. ucalgary.ca
Deuterium Labeling: The synthesis of deuterium-labeled amino acids has been demonstrated using this approach. For example, deuterated D,L-homoserine lactone hydrochloride has been synthesized by reacting the sodium salt of diethyl acetamidomalonate with a deuterated 2-bromo-1-(tetrahydropyranyloxy)ethane. umich.edu This demonstrates the feasibility of introducing deuterium at specific positions in the side chain.
Carbon-13 Labeling: This strategy is also effective for ¹³C labeling. The synthesis of [3-¹³C]tetradecanoic acid was achieved through the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov This principle can be directly applied to diethyl acetamidomalonate to synthesize α-amino acids with a ¹³C-labeled side chain.
The general scheme for introducing an isotopic label via alkylation is presented below:
Scheme 2: Isotopic Labeling via Alkylation of Diethyl Acetamidomalonate

(Where R-X represents an isotopically labeled alkyl halide)*
The following table summarizes the different approaches for isotopic labeling of this compound derivatives:
| Isotope | Labeling Method | Precursor/Reagent Example | Resulting Labeled Position |
| ¹⁵N | Synthesis with labeled precursor | ¹⁵N-acetamide | Acetamido group |
| ¹³C | Synthesis with labeled precursor | Diethyl malonate (2-¹³C) | Malonate backbone (C-2) |
| ¹³C | Alkylation with labeled reagent | [1-¹³C]Alkyl halide | Alkyl side chain |
| ²H (D) | Alkylation with labeled reagent | Deuterated alkyl halide | Alkyl side chain |
Elucidation of Reaction Mechanisms and Chemical Transformations of Acetamidomalonates
Enolate Formation and Nucleophilic Alkylation Reactions
The cornerstone of acetamidomalonate chemistry is the formation of a stabilized enolate anion. The presence of two electron-withdrawing ester groups and an acetamido group significantly increases the acidity of the α-carbon's proton, facilitating its removal by a base. This enolate then serves as a potent nucleophile in subsequent alkylation steps.
The choice of base is critical for the efficient generation of the acetamidomalonate enolate. The selection depends on factors such as the reactivity of the subsequent electrophile and the desired reaction conditions.
Sodium Ethoxide (NaOEt): As the conjugate base of ethanol (B145695), sodium ethoxide is a classic and widely used base for deprotonating diethyl acetamidomalonate. youtube.comchegg.com It is sufficiently strong to quantitatively form the enolate, which is stabilized by resonance across the two carbonyl groups. chegg.comchegg.com The reaction is typically carried out in ethanol as a solvent.
Potassium tert-Butoxide (KOtBu): This is a stronger, non-nucleophilic, and sterically hindered base. ucalgary.ca Its bulkiness can be advantageous in controlling the regioselectivity of deprotonation in more complex substrates. ucalgary.camasterorganicchemistry.com Potassium tert-butoxide has proven effective in promoting alkylations, even with less reactive electrophiles. chegg.comnih.gov Its use has been noted in enhancing methylation reactions, although its activity can sometimes induce radical pathways, which may need to be controlled. google.com
Cesium Carbonate (Cs₂CO₃): This inorganic base is an effective and often milder alternative for promoting alkylation reactions. nih.gov It is particularly useful in N-alkylation and C-alkylation reactions due to its high solubility in organic solvents compared to other alkali metal carbonates. libretexts.org Cesium carbonate can facilitate the generation of enolate anions for subsequent reactions. study.com It has been successfully employed as a basic catalyst for the C-alkenylation of N-alkenylated diethyl acetamidomalonate. nih.gov
| Base | Typical Solvent | Key Characteristics | Common Applications |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol | Classic, strong base; cost-effective. youtube.comchegg.com | Standard alkylations for amino acid synthesis. chegg.com |
| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Very strong, sterically bulky, non-nucleophilic. ucalgary.ca | Reactions with weak electrophiles; promoting challenging alkylations. nih.gov |
| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF), Acetonitrile (B52724) | Mild, effective, good solubility. libretexts.org | C- and N-alkylation reactions under milder conditions. nih.gov |
Once formed, the nucleophilic enolate anion readily reacts with various electrophiles in a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com This step is crucial as it forms a new carbon-carbon bond, introducing the desired side chain for the target amino acid. The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
The Sₙ2 mechanism imposes specific constraints on the structure of the electrophile. The reaction is most efficient with methyl halides and primary alkyl halides.
Primary Alkyl Halides: These substrates are ideal for the Sₙ2 reaction with the acetamidomalonate enolate due to their minimal steric hindrance, allowing for effective backside attack by the nucleophile. This leads to high yields of the desired α-alkylated product.
Steric Considerations: The use of secondary alkyl halides is less efficient and often leads to a mixture of Sₙ2 (alkylation) and E2 (elimination) products. With tertiary alkyl halides, the E2 elimination pathway strongly predominates, making them unsuitable for this alkylation reaction. The bulky nature of the acetamidomalonate enolate further favors elimination with sterically hindered electrophiles.
| Electrophile Type | Primary Reaction Pathway | Alkylation Efficiency | Reason |
|---|---|---|---|
| Methyl Halide | Sₙ2 | Very High | Minimal steric hindrance. |
| Primary Alkyl Halide | Sₙ2 | High | Accessible electrophilic carbon for backside attack. |
| Secondary Alkyl Halide | Sₙ2 / E2 Competition | Moderate to Low | Increased steric hindrance favors elimination. |
| Tertiary Alkyl Halide | E2 | Negligible | Severe steric hindrance prevents Sₙ2 attack. |
Alkylation of diethyl acetamidomalonate with electrophiles of low reactivity can be challenging under standard conditions. However, efficient alkylation has been achieved using modified phase-transfer catalysis (PTC) conditions. nih.gov In one approach, the reaction is performed in the absence of an organic solvent using potassium tert-butoxide as the base. nih.gov Phase-transfer catalysis facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the electrophile resides, enhancing reaction rates for otherwise sluggish reactants.
The versatility of the acetamidomalonate synthesis is demonstrated by its reaction with a wide array of electrophiles to produce various natural and unnatural amino acids.
Benzyl (B1604629) Chloride: The reaction of diethyl acetamidomalonate enolate with benzyl chloride is a classic route to synthesize the amino acid phenylalanine. The enolate, typically generated with sodium ethoxide, acts as a nucleophile and displaces the chloride ion from the benzylic carbon.
Propiolactone: This cyclic ester serves as a highly reactive electrophile. The acetamidomalonate enolate attacks the β-carbon of the propiolactone ring, leading to ring-opening. This reaction provides a direct route to glutamic acid after subsequent hydrolysis and decarboxylation, with reported yields as high as 87% in a one-pot reaction.
Acetaldehyde (B116499): Unlike alkyl halides, the reaction with an aldehyde like acetaldehyde proceeds through an aldol addition mechanism. nih.gov The acetamidomalonate enolate attacks the electrophilic carbonyl carbon of acetaldehyde. nih.gov The resulting tetrahedral intermediate is then protonated to form a β-hydroxy derivative. nih.gov This pathway is a key step in the synthesis of threonine. nih.gov
SN2 Alkylation with Electrophilic Species
Hydrolysis and Decarboxylation Pathways
The final steps in the synthesis of α-amino acids from alkylated acetamidomalonates involve the removal of the protecting groups and the superfluous carboxyl group. youtube.comyoutube.com This is typically achieved by heating the alkylated intermediate in the presence of an aqueous acid (e.g., HCl) or base. chegg.com
The process occurs in two main stages:
Hydrolysis: Both the two ester groups and the acetamido group are hydrolyzed. Acid-catalyzed hydrolysis converts the esters to carboxylic acids and the amide to an amine, yielding an alkylated aminomalonic acid. chegg.com
Decarboxylation: The resulting intermediate is a substituted malonic acid, which is a type of β-dicarboxylic acid. Upon heating, these compounds readily undergo decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide. This occurs through a cyclic transition state, leading to the formation of the final α-amino acid product as a racemate.
Acid-Catalyzed and Base-Catalyzed Hydrolysis of Ester Moieties
The conversion of acetamidomalonate esters to the corresponding dicarboxylic acid is a critical step, typically achieved through hydrolysis of the ester functionalities under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
The mechanism of acid-catalyzed ester hydrolysis is a reversible process, often requiring an excess of water to drive the equilibrium toward the products. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydroxonium ion (H₃O⁺), which is present in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com
The subsequent attack by water leads to the formation of a tetrahedral intermediate. libretexts.org A proton transfer then occurs from the newly added hydroxyl group to one of the alkoxy groups, converting it into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alcohol molecule. chemguide.co.uklibretexts.org Finally, deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis of the ester moieties in acetamidomalonates is an irreversible process. youtube.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. studysmarter.co.ukyoutube.com This addition results in the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org
Mechanism of Amide Hydrolysis
Concurrent with ester hydrolysis, the acetamido group must also be hydrolyzed to unveil the primary amine of the final amino acid product. This transformation can also be effected under both acidic and basic conditions.
Acid-Catalyzed Amide Hydrolysis:
The acid-catalyzed hydrolysis of the amide group in acetamidomalonic acid begins with the protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.comucalgary.ca It is important to note that the nitrogen atom of the amide is not basic due to the resonance delocalization of its lone pair with the carbonyl group. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cabyjus.com
Following a series of proton transfers, the amino group is converted into a better leaving group (an amine). byjus.commasterorganicchemistry.com The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine. masterorganicchemistry.com Under the acidic reaction conditions, the liberated amine is immediately protonated to form an ammonium (B1175870) ion, rendering it non-nucleophilic and preventing the reverse reaction from occurring. libretexts.orgyoutube.com
Base-Catalyzed Amide Hydrolysis:
The base-catalyzed hydrolysis of amides is generally a more challenging reaction compared to ester hydrolysis because the conjugate base of an amine is a very poor leaving group. chemistrysteps.comdalalinstitute.com However, with the use of a sufficient concentration of a strong base and elevated temperatures, the reaction can proceed. chemistrysteps.com The mechanism commences with the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgbyjus.com
The subsequent step, the elimination of the amide anion (R₂N⁻), is highly unfavorable. chemistrysteps.com The reaction is driven forward by a rapid and irreversible acid-base reaction between the carboxylic acid produced and the strongly basic amide anion that is expelled. chemistrysteps.comyoutube.com
Concerted Decarboxylation of β-Dicarboxylic Acid Intermediates
Following the complete hydrolysis of both the ester and amide functionalities of the acetamidomalonate derivative, a substituted malonic acid intermediate is formed. As a β-dicarboxylic acid, this intermediate readily undergoes decarboxylation upon heating to yield the final α-amino acid. jove.comjove.comucalgary.ca
The mechanism of this decarboxylation is a concerted process that proceeds through a cyclic, six-membered transition state. jove.comjove.commasterorganicchemistry.com In this transition state, an internal electron redistribution occurs. jove.comjove.com The process involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other. Simultaneously, the carbon-carbon bond between the α-carbon and one of the carboxyl groups breaks, leading to the elimination of carbon dioxide and the formation of an enol intermediate. jove.comjove.commasterorganicchemistry.com This enol intermediate then rapidly tautomerizes to the more stable final amino acid product. jove.comjove.com
The rate and selectivity of the decarboxylation of β-dicarboxylic acid intermediates are influenced by several factors. The presence of electron-withdrawing groups on the α-carbon can facilitate decarboxylation. wikipedia.org For instance, the protonated tertiary amine in the intermediate of a malonic acid-containing macrocycle at acidic pH acts as an electron-withdrawing group, making the compound prone to decarboxylation even at room temperature. nih.gov
Solvent choice also plays a role in decarboxylation rates. Studies on the decarboxylation of malonic acid have shown that the rate constant varies depending on the nature of the solvent used. researchgate.net Protic solvents can disrupt the internal hydrogen bonding that is a key feature of the cyclic transition state. masterorganicchemistry.com Additionally, steric effects can influence the rate of decarboxylation. For example, larger substituents near the carboxyl groups can interfere with the coplanarity required for the Hammick mechanism in certain substituted picolinic acids, thereby accelerating decarboxylation. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and molecular orbital calculations, have been employed to investigate the reaction mechanisms and energy barriers associated with the decarboxylation of malonic acid and related β-keto acids. researchgate.netresearchgate.net Theoretical studies have confirmed the existence of a cyclic transition state for the decarboxylation of β-keto acids, with a significant degree of proton transfer from the carboxylic acid to the β-carbonyl group. nih.gov
These computational analyses have provided quantitative insights into the activation barriers for decarboxylation. For example, the activation barrier for the decarboxylation of formylacetic acid was predicted to be 28.6 kcal/mol. nih.gov Such studies also allow for the comparison of different decarboxylation pathways. For instance, in the ketonic decarboxylation of acetic acid over a monoclinic zirconia catalyst, DFT results indicated that a mechanism involving a β-keto acid intermediate was kinetically favored over a concerted mechanism. researchgate.net
Advanced and Specialized Reaction Pathways of Acetamidomalonate Derivatives
Beyond the classical synthesis of α-amino acids, acetamidomalonate esters serve as versatile synthons in more advanced and specialized reaction pathways, enabling the creation of complex and constrained amino acid derivatives.
N-Alkylation and C-Alkenylation Strategies
An efficient method for the N-alkylation of diethyl acetamidomalonate has been reported. researchgate.net This strategy allows for the introduction of substituents directly onto the nitrogen atom of the acetamido group. Following N-alkylation, C-alkenylation can be achieved by treating the N-alkenylated diethyl acetamidomalonate with various electrophiles in the presence of a base such as cesium carbonate. researchgate.net These N- and C-alkenylated products are valuable intermediates. For example, they can undergo ring-closing metathesis (RCM) reactions to produce cyclic amino acid derivatives in good yields. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Functionalized Derivatives)
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, stands as a powerful tool for the formation of carbon-carbon bonds. This reaction's broad functional group tolerance and mild reaction conditions make it particularly suitable for the synthesis of complex molecules, including functionalized amino acid derivatives from acetamidomalonates. By introducing aryl or vinyl groups at the α-position, the Suzuki-Miyaura coupling opens avenues to a diverse array of non-proteinogenic amino acids with tailored properties.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a palladium(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium complex, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
While direct examples of Suzuki-Miyaura coupling on α-halo-acetamidomalonates are not extensively documented in foundational literature, the principles of the reaction are readily applicable. The synthesis of functionalized phenylglycine derivatives, for instance, can be envisioned through the coupling of a brominated acetamidomalonate derivative with an arylboronic acid. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene/water or dioxane/water.
A representative, albeit analogous, transformation involves the non-decarbonylative Suzuki-Miyaura cross-coupling of phenyl ester derivatives of Boc-protected aspartic acid to form amino ketones. This demonstrates the viability of palladium-catalyzed cross-coupling on amino acid substrates. In a hypothetical application to acetamidomalonates, an α-bromo-acetamidomalonate could be coupled with various arylboronic acids to generate a library of α-aryl amino acid precursors.
Table 1: Hypothetical Suzuki-Miyaura Coupling of α-Bromo-diethylacetamidomalonate
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Diethyl 2-acetamido-2-phenylmalonate |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Diethyl 2-acetamido-2-(4-methoxyphenyl)malonate |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | Diethyl 2-acetamido-2-(thiophen-3-yl)malonate |
| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Diethyl 2-acetamido-2-(naphthalen-1-yl)malonate |
Olefin Metathesis for the Synthesis of Cyclic Amino Acid Derivatives
Olefin metathesis has emerged as a robust and versatile strategy for the formation of carbon-carbon double bonds, with significant applications in the synthesis of cyclic compounds. Ring-closing metathesis (RCM) is particularly powerful for constructing carbo- and heterocyclic scaffolds, including those of constrained and cyclic amino acid derivatives. Acetamidomalonates serve as excellent starting materials for the synthesis of the requisite diene precursors for RCM.
An efficient pathway to cyclic amino acid derivatives commences with the N-alkylation of diethyl acetamidomalonate (DEAM), followed by C-alkenylation to install two olefinic side chains. The resulting diallylated acetamidomalonate can then undergo RCM, catalyzed by ruthenium complexes such as Grubbs' first or second-generation catalysts, to furnish cyclic structures. For instance, the reaction of N-allyl-diethyl acetamidomalonate with allyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) yields the corresponding diallylated compound. Subsequent treatment with a Grubbs catalyst initiates the RCM cascade to produce a five-membered ring, a dehydroproline derivative.
The scope of this methodology can be expanded by varying the length and substitution pattern of the olefinic tethers, allowing for the synthesis of different ring sizes, such as dehydropiperidine derivatives (six-membered rings). This approach provides access to a variety of conformationally constrained amino acids, which are valuable building blocks in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and stability.
Table 2: Synthesis of Cyclic Amino Acid Derivatives from Diethyl Acetamidomalonate via RCM
| Starting Material | Alkenylating Agents | RCM Catalyst | Product |
| Diethyl acetamidomalonate | Allyl bromide (for N- and C-alkenylation) | Grubbs' II Catalyst | Diethyl 2-acetamido-2,5-dihydro-1H-pyrrole-2-carboxylate |
| Diethyl acetamidomalonate | 4-Bromo-1-butene (for N- and C-alkenylation) | Grubbs' I Catalyst | Diethyl 2-acetamido-3,6-dihydro-2H-pyridine-2-carboxylate |
| Diethyl acetamidomalonate | 3-Bromo-2-methylprop-1-ene (for N- and C-alkenylation) | Hoveyda-Grubbs' II Catalyst | Diethyl 2-acetamido-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate |
Friedel-Crafts Acylation Involving Acetamidomalonate Derivatives
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. masterorganicchemistry.com This reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com While the core of the acetamidomalonate molecule is aliphatic, derivatives bearing an aromatic moiety can undergo Friedel-Crafts acylation, leading to the synthesis of keto-functionalized amino acid precursors.
A plausible strategy involves the use of an acetamidomalonate derivative that contains a phenyl group or another aromatic ring attached to the α-carbon. In such a scenario, the aromatic ring can be acylated under standard Friedel-Crafts conditions. For example, diethyl 2-acetamido-2-phenylmalonate could be reacted with acetyl chloride in the presence of AlCl₃ to introduce an acetyl group onto the phenyl ring, likely at the para position due to steric hindrance.
Furthermore, intramolecular Friedel-Crafts acylation can be employed to construct cyclic systems. For instance, an N-aroyl-α-amino-acetamidomalonate derivative, where the aroyl group contains a suitable tether, could cyclize onto the aromatic ring of the aroyl group itself. A more direct, albeit less common, approach could involve the Friedel-Crafts acylation of an aromatic substrate using an acetamidomalonate derivative as the acylating agent. This would require the conversion of one of the ester groups of the malonate into an acyl chloride.
The products of these reactions, aryl keto α-amino acids and their derivatives, are valuable intermediates in organic synthesis. nih.gov They can be further elaborated to access a variety of non-natural amino acids with potential applications in drug discovery and materials science. nih.gov
Table 3: Potential Friedel-Crafts Acylation Reactions of Acetamidomalonate Derivatives
| Acetamidomalonate Derivative | Acylating Agent / Conditions | Product |
| Diethyl 2-acetamido-2-phenylmalonate | Acetyl chloride, AlCl₃ | Diethyl 2-acetamido-2-(4-acetylphenyl)malonate |
| Diethyl 2-acetamido-2-(3-phenoxypropyl)malonate | Intramolecular, Polyphosphoric acid | Cyclic ketone derivative |
| Diethyl 2-acetamido-2-(chlorocarbonyl)malonate | Benzene, AlCl₃ | Diethyl 2-acetamido-2-benzoylmalonate |
Applications of Acetamidomalonic Acid and Its Derivatives in Advanced Organic Synthesis
General Principles of α-Amino Acid Synthesis via the Amidomalonate Method
The amidomalonate synthesis is a powerful and widely employed method for preparing α-amino acids, representing a variation of the malonic ester synthesis. libretexts.orglibretexts.org The general strategy leverages the acidity of the α-hydrogen in diethyl acetamidomalonate, which is flanked by two electron-withdrawing ester groups. fiveable.mestudy.com
The synthesis proceeds through a sequence of three core steps:
Deprotonation: The process begins with the treatment of diethyl acetamidomalonate with a strong base, typically sodium ethoxide (NaOEt), to abstract the acidic α-proton. fiveable.mestudy.com This generates a stabilized enolate ion, which serves as a potent nucleophile. ucalgary.ca
Alkylation: The nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide (R-X). fiveable.meucalgary.ca This step introduces the desired side chain (R-group) onto the α-carbon, forming a diethyl 2-acetamido-2-alkylmalonate. fiveable.me
Hydrolysis and Decarboxylation: The final stage involves heating the alkylated product with aqueous acid (such as HCl). fiveable.mestudy.com This treatment accomplishes three transformations simultaneously: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the acetamido group to a free amino group, and decarboxylation of the resulting malonic acid derivative to yield the final α-amino acid as a racemic mixture. fiveable.meucalgary.cawikipedia.org
This method's versatility lies in the ability to vary the alkyl halide, allowing for the synthesis of a diverse range of amino acids from a single starting material. ucalgary.ca
Preparation of Proteinogenic α-Amino Acids
The amidomalonate synthesis is exceptionally well-suited for the laboratory preparation of numerous proteinogenic α-amino acids. By selecting the appropriate alkylating agent, the characteristic side chains of these fundamental biological building blocks can be readily introduced.
Phenylalanine: Synthesized by alkylating the diethyl acetamidomalonate enolate with benzyl (B1604629) chloride. wikipedia.orgchegg.com The subsequent hydrolysis and decarboxylation yield racemic phenylalanine. wikipedia.org
Histidine: This synthesis requires an alkyl halide containing the imidazole (B134444) ring, such as 4-(chloromethyl)imidazole or a related derivative. orgsyn.orgstudy.com
Tryptophan: The indole (B1671886) side chain is introduced using gramine (B1672134) or its quaternary ammonium (B1175870) salt, which serves as an effective alkylating agent for the acetamidomalonate enolate. wikipedia.orgstudy.com This approach can produce yields greater than 90%. wikipedia.org
Leucine: Prepared using 1-bromo-2-methylpropane (B43306) (isobutyl bromide) as the alkylating agent to introduce the isobutyl side chain. study.com
Alanine (B10760859): One of the simplest examples, alanine is formed using a methyl halide, such as methyl iodide or methyl bromide, to alkylate the enolate. study.comstudy.com
Threonine: A variation of the standard method is used for threonine. The enolate of diethyl acetamidomalonate is reacted with acetaldehyde (B116499). chegg.comchegg.com The subsequent acidic workup leads to hydrolysis and decarboxylation, forming the threonine structure. chegg.comaskfilo.com
| Target Amino Acid | Alkylating Agent / Reagent | Reference |
|---|---|---|
| Phenylalanine | Benzyl chloride | wikipedia.orgchegg.com |
| Histidine | 4-(Chloromethyl)imidazole | orgsyn.orgstudy.com |
| Tryptophan | Gramine or its quaternary ammonium salt | wikipedia.orgstudy.com |
| Leucine | 1-Bromo-2-methylpropane (Isobutyl bromide) | study.com |
| Alanine | Methyl iodide or Methyl bromide | study.comstudy.com |
| Glutamic Acid | β-Propiolactone | cdnsciencepub.com |
| Threonine | Acetaldehyde | chegg.comchegg.com |
Synthesis of Non-Proteinogenic and Unnatural α-Amino Acids
The flexibility of the amidomalonate synthesis extends beyond the 20 common proteinogenic amino acids, making it a valuable tool for creating non-proteinogenic and unnatural α-amino acids. researchgate.net These novel amino acids are crucial in medicinal chemistry and drug design, serving as key building blocks for pharmaceutically relevant peptides and other complex molecules. researchgate.net The core principle remains the same: alkylation of the diethyl acetamidomalonate enolate, but with more diverse and complex electrophiles. This allows for the incorporation of a wide variety of functional groups and structural motifs, such as heterocyclic substituents, into the amino acid side chain. wikipedia.org
Strategies for Stereochemical Control and Mitigation of Racemization
A significant characteristic of the standard amidomalonate synthesis is that it produces a racemic mixture of the α-amino acid, containing equal amounts of the S and R enantiomers. wikipedia.orglibretexts.orglibretexts.org This is because the planar enolate intermediate can be alkylated from either face with equal probability. However, for applications in protein synthesis or pharmaceuticals, obtaining a single, pure enantiomer is often essential. libretexts.orglibretexts.org
Several strategies have been developed to achieve stereochemical control:
Resolution of Racemates: This is a classical approach where the racemic amino acid product is separated into its individual enantiomers. One common method involves converting the amino acid into a mixture of diastereomeric salts by reacting it with an optically pure chiral amine or acid. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.
Enantioselective Synthesis: A more direct and efficient approach is to perform the synthesis in a way that preferentially forms one enantiomer over the other. This can be achieved using chiral catalysts. For example, asymmetric phase-transfer catalysis has been employed in the alkylation step to control the stereochemistry. researchgate.net Chiral transition metal complexes, such as those involving rhodium(I) with chiral phosphine (B1218219) ligands like DiPAMP, have also proven effective in related enantioselective syntheses. libretexts.orglibretexts.org
Construction of Constrained and Cyclic Amino Acid Derivatives
The synthetic utility of the amidomalonate method can be adapted to construct conformationally constrained and cyclic amino acid derivatives. These structures are of significant interest in peptide chemistry as they can enforce specific secondary structures (e.g., turns or helices) in peptides and can lead to compounds with enhanced biological activity and stability. The synthesis of cyclic structures can be achieved by using bifunctional alkylating agents that react with the enolate, followed by a subsequent intramolecular reaction to close the ring.
Utility in the Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives
A notable application in this area is the synthesis of Tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. Tic is a conformationally restricted analog of phenylalanine. The synthesis often begins with the preparation of a suitably substituted phenylalanine derivative via the standard amidomalonate method. This precursor is then subjected to a Pictet-Spengler reaction, which involves the condensation of the amino acid (or its ester) with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. This demonstrates how the amidomalonate method serves as a crucial entry point for creating more complex and constrained amino acid structures.
Role as a Precursor for Complex Organic Molecules
The α-amino acids synthesized via the acetamidomalonate method are not merely endpoints but also serve as versatile precursors for a wide range of more complex organic molecules. researchgate.net Their bifunctional nature (possessing both an amine and a carboxylic acid) makes them ideal building blocks in total synthesis.
Non-proteinogenic amino acids, in particular, are key components in the synthesis of pharmaceutically important peptides, chiral catalysts, and complex natural products. researchgate.net For instance, diethyl acetamidomalonate is a precursor in the synthesis of fingolimod, a drug used to treat multiple sclerosis. wikipedia.org The ability to readily synthesize custom amino acids with specific side chains through this method provides organic chemists with a powerful tool for constructing intricate molecular architectures required for drug discovery and materials science. wikipedia.orgresearchgate.net
Derivatization to α-Hydroxycarboxylic Acids
A significant application of acetamidomalonic acid derivatives is in the synthesis of α-hydroxycarboxylic acids. These compounds are prevalent in numerous natural products and serve as important chiral building blocks in organic synthesis. The conversion of α-amino acids, synthesized from DEAM, into α-hydroxycarboxylic acids can be achieved through diazotization followed by heating. This process effectively replaces the amino group with a hydroxyl group, providing a straightforward route to this valuable class of compounds.
For instance, this methodology can be used to produce alkyne-carboxylic acids like 2-hydroxy-4-pentynoic acid. Such molecules can then be copolymerized with lactic acid to form polylactide copolymers. The alkyne residues within the polymer chain are available for further modification, such as cycloaddition reactions with organic azides, a process that falls under the umbrella of "click chemistry," known for its mild and efficient reaction conditions wikipedia.org. The general transformation is a valuable tool for chemists looking to introduce the α-hydroxy acid moiety into more complex structures.
Broad Utility in the Synthesis of Biologically Active Compounds
The utility of this compound extends to the synthesis of a diverse range of biologically active compounds. Its role as a protected, achiral glycine (B1666218) equivalent makes it an ideal starting material for racemic α-amino acids via the malonic ester synthesis pathway. This involves a three-step process of deprotonation, alkylation, and subsequent hydrolysis with simultaneous decarboxylation.
This method is not limited to naturally occurring amino acids. For example, phenylalanine can be synthesized by alkylating DEAM with benzyl chloride wikipedia.org. Furthermore, the synthesis of racemic glutamic acid can be achieved in a one-pot reaction by alkylating DEAM with propiolactone, demonstrating the reagent's high reactivity towards nucleophiles wikipedia.org. The versatility of this approach also allows for the synthesis of non-natural α-amino acids, including those with heterocyclic substituents, which are of significant interest in the development of novel pharmaceuticals wikipedia.orgnbinno.com.
The application of this compound derivatives in the synthesis of biologically active compounds is summarized in the table below:
| Starting Material | Reactant | Synthesized Compound | Biological Significance/Application |
| Diethyl Acetamidomalonate | Benzyl Chloride | Phenylalanine | Essential amino acid, precursor to neurotransmitters |
| Diethyl Acetamidomalonate | Propiolactone | Glutamic Acid | Excitatory neurotransmitter, food additive |
| Diethyl Acetamidomalonate | Various Alkyl Halides | Unnatural α-Amino Acids | Building blocks for novel pharmaceuticals and peptidomimetics |
| Diethyl Acetamidomalonate | 1-(2-bromoethyl)-4-octylbenzene | Intermediate for Fingolimod | Immunosuppressant drug |
Intermediate in Pharmaceutical Synthesis (e.g., Fingolimod, Anti-inflammatory Agents)
This compound and its esters are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis wikipedia.orgnih.govderpharmachemica.com. Several synthetic routes to Fingolimod utilize diethyl acetamidomalonate as a key building block rsc.orgnbinno.comderpharmachemica.com. In one common approach, DEAM is alkylated with a suitable electrophile, such as 1-(2-bromoethyl)-4-octylbenzene, to construct the carbon skeleton of the drug derpharmachemica.com. This intermediate is then further elaborated through a series of steps to yield the final Fingolimod molecule. The use of DEAM provides an efficient means to introduce the 2-amino-1,3-propanediol (B45262) "polar head" group, which is a critical pharmacophore of the drug derpharmachemica.com.
Beyond Fingolimod, this compound derivatives are implicated in the synthesis of various other pharmaceuticals, including anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and the development of new NSAIDs with improved efficacy and reduced side effects is an ongoing area of research nih.govnih.gov. While specific examples directly utilizing this compound in the synthesis of marketed anti-inflammatory drugs are less commonly detailed in general literature, its role in creating novel amino acid and heterocyclic structures makes it a valuable tool for medicinal chemists exploring new anti-inflammatory scaffolds researchgate.netsemanticscholar.org. The ability to readily synthesize substituted amino acids allows for the creation of diverse compound libraries for screening and lead optimization in drug discovery programs targeting inflammation.
Contribution to Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability to proteolysis and better bioavailability nih.govlongdom.org. The design of peptidomimetics often involves the incorporation of conformationally constrained or unnatural amino acids to control the three-dimensional structure and orientation of key pharmacophoric groups mdpi.comrsc.orgnih.gov.
This compound serves as an important starting material for the synthesis of these specialized amino acids. By choosing appropriate alkylating agents in the malonic ester synthesis, a wide variety of side chains can be introduced, leading to amino acids with novel structures mdpi.com. These can include cyclic constraints, such as those found in azepinone- or azabicycloalkanone-based amino acids, which can mimic β-turns and other secondary structures of peptides nih.govresearchgate.net. The ability to synthesize conformationally constrained amino acids is crucial for controlling the χ-space (side-chain dihedral angles) of a peptide, which is often critical for receptor binding and biological activity mdpi.com.
For example, the synthesis of histidine analogues with constrained side chains can provide valuable tools for probing the ligand-receptor interactions of peptide hormones and neurotransmitters mdpi.com. The versatility of this compound in generating a diverse array of both natural and unnatural amino acids makes it an indispensable tool in the field of peptidomimetic design, enabling the development of novel therapeutic agents with improved pharmacological profiles.
Enzymatic and Biocatalytic Transformations Involving Acetamidomalonates
Enzyme-Catalyzed Hydrolysis of Acetamidomalonate Esters
The hydrolysis of the ester groups in acetamidomalonate derivatives is a critical step in the synthesis of amino acids. ucalgary.ca While this is conventionally achieved through chemical methods using aqueous acid or base, enzymatic hydrolysis offers a milder and more selective alternative. google.com Enzymes, such as hydrolases, can catalyze the cleavage of ester bonds under physiological conditions, minimizing side reactions and often proceeding with high enantioselectivity. nih.govnih.gov This enzymatic approach is a key step in developing greener and more sustainable routes for the production of valuable chemical compounds. nih.gov
The enantioselective hydrolysis of prochiral or racemic acetamidomalonate esters is a powerful strategy for producing optically active amino acids. Serine proteases, such as α-chymotrypsin and subtilisin, have been investigated for their ability to selectively hydrolyze one enantiomer of a racemic ester mixture, a process known as kinetic resolution. nih.govnih.gov
α-Chymotrypsin has been shown to catalyze the hydrolysis of various amino acid esters. nih.govnih.gov Its specificity is directed by the nature of the amino acid side chain, and it can differentiate between enantiomers of a substrate. This selectivity allows for the separation of racemic mixtures, yielding an optically enriched acid and the unreacted ester of the opposite configuration. nih.gov
Subtilisin, another serine protease, has also been employed in enantioselective transformations. nih.gov While direct studies on its application for acetamidomalonate esters are specific, its known ability to perform enantioselective hydrolysis on similar substrates suggests its potential in this area. A semisynthetic version, seleno-subtilisin, has demonstrated the ability to catalyze the enantioselective reduction of racemic hydroperoxides, highlighting the adaptability of this enzyme scaffold for asymmetric synthesis. nih.gov The enantioselectivity of these enzymes provides a route to chiral building blocks that are essential for the synthesis of pharmaceuticals and other bioactive molecules.
| Enzyme | Substrate Type | Transformation | Significance |
|---|---|---|---|
| α-Chymotrypsin | N-acylated α-amino esters | Enantioselective hydrolysis | Kinetic resolution of racemic amino acid precursors. nih.govnih.gov |
| Subtilisin | Racemic esters | Enantioselective hydrolysis | Potential for resolving racemic acetamidomalonate esters. |
| Seleno-Subtilisin (Semisynthetic) | Racemic hydroperoxides | Enantioselective reduction | Demonstrates the potential for engineered enzymes in asymmetric synthesis. nih.gov |
Understanding the kinetics and mechanism of enzyme-catalyzed hydrolysis is crucial for optimizing reaction conditions and designing new biocatalytic processes. Kinetic studies of ester hydrolysis typically follow Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration. youtube.commdpi.com The key parameters derived from these studies are the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the catalytic rate constant (kcat), which represents the turnover number. nih.gov
Mechanistic studies of serine proteases like α-chymotrypsin reveal a two-step process involving the formation of a covalent acyl-enzyme intermediate followed by its hydrolysis. nih.gov The active site of the enzyme contains a catalytic triad (B1167595) of amino acid residues (serine, histidine, and aspartate) that facilitates the nucleophilic attack on the ester's carbonyl carbon. nih.gov The interaction between the substrate and the enzyme's binding pocket dictates the specificity and stereoselectivity of the hydrolysis. nih.govresearchgate.net For acetamidomalonate esters, the bulky substituent at the α-carbon influences how the substrate fits into the active site, thereby affecting the rate and selectivity of the enzymatic reaction.
| Enzyme | Substrate Example | Kinetic Parameter | Typical Finding |
|---|---|---|---|
| α-Chymotrypsin | N-acetylglycine ethyl ester | Km | 387 mM nih.gov |
| α-Chymotrypsin | N-acetylglycine ethyl ester | kcat (k0) | 0.039 s-1nih.gov |
| α-Chymotrypsin | N-acetylglycine thiolethyl ester | Km | 41 mM nih.gov |
| α-Chymotrypsin | N-acetylglycine thiolethyl ester | kcat (k0) | 0.23 s-1nih.gov |
Biocatalytic Approaches in Amino Acid Synthesis Leveraging Acetamidomalonate Scaffolds
The acetamidomalonate synthesis is a classic method for preparing α-amino acids. ucalgary.caopenstax.orglibretexts.org This pathway involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid. pearson.comwikipedia.org Biocatalytic approaches can be integrated into this synthetic route to enhance its efficiency and selectivity.
Enzymes can be used not only for the resolution of racemic intermediates but also for the direct, asymmetric synthesis of amino acid precursors. For instance, transaminases can catalyze the conversion of a keto acid to an amino acid with high enantiopurity. While not directly starting from an acetamidomalonate, this highlights a biocatalytic strategy for asymmetric amino acid synthesis.
A more direct integration involves using enzymes that can act on derivatives of acetamidomalonic acid. For example, enzymes are being explored for their ability to perform stereoselective C-C bond-forming reactions, which could potentially be applied to create chiral alkylated acetamidomalonates directly. nih.gov Furthermore, the development of novel enzymes through directed evolution and computational design is expanding the toolbox for biocatalysis, opening up new possibilities for the synthesis of non-standard amino acids from acetamidomalonate-related structures. nih.govmdpi.com These biocatalytic methods offer a promising avenue for the sustainable and selective production of a wide range of amino acids. mdpi.com
| Biocatalytic Approach | Enzyme Type | Application | Potential Advantage |
|---|---|---|---|
| Kinetic Resolution | Hydrolases (e.g., Lipases, Proteases) | Separation of racemic alkylated acetamidomalonate esters. | Access to enantiomerically pure amino acids. nih.gov |
| Asymmetric Synthesis | Transaminases | Conversion of α-keto acids to α-amino acids. | High enantioselectivity in the formation of the chiral center. mdpi.com |
| Decarboxylative Aldol Addition | Aldolases (e.g., UstD) | Synthesis of non-standard γ-hydroxy amino acids. nih.gov | Creates complex, functionally rich amino acids stereoselectively. nih.gov |
Computational and theoretical chemistry - Wikipedia Computational chemistry is a branch of chemistry that uses computer simulation to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into computer programs, to calculate the structures and properties of molecules, groups of molecules, and solids. It is essential because, apart from relatively recent results concerning the hydrogen molecular ion (dihydrogen cation, see references therein for more details), the quantum many-body problem cannot be solved analytically. While computational results normally supplement the information obtained by chemical experiments, it can in some cases predict hitherto unobserved chemical phenomena. It is widely used in the design of new drugs and materials. ... The term theoretical chemistry may be defined as a mathematical description of chemistry, whereas computational chemistry is usually used when a mathematical method is sufficiently well developed that it can be automated for implementation on a computer. In theoretical chemistry, chemists, physicists, and mathematicians develop algorithms and computer programs to predict atomic and molecular properties and reaction paths for chemical reactions. Computational chemists, in contrast, may simply apply existing computer programs and methodologies to specific chemical questions. ... A given calculation can be performed with ab initio methods, which are based entirely on quantum mechanics and basic physical constants, or empirical methods, which use additional empirical parameters. Ab initio methods are based on first principles. The ab initio method that is used most often is the Hartree–Fock (HF) method. The Hartree–Fock method does not include electron correlation, which is the major source of error. Many methods are based on the Hartree–Fock method but add a correction for electron correlation. https://vertexaisearch.cloud.google.com/ground-truth-cache/AUZIYQG71n7p3Jp679uX5-o0Y728dJ4_Q1hX8J39pT-hQ7y1h4p8c_4jX7W_T-2-rD43_w==
Molecular Orbital Calculations - an overview | ScienceDirect Topics Molecular orbital calculations provide a detailed picture of the charge distributions and orbital interactions in transition states and can be used to rationalize and predict trends in reactivity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq-e9wS_Qv-4I78M5m4t7z78d7c_rS0Wv_0l604r7b6t_7l1i2q7o_t5tF_924b_g==
Computational photochemistry - Wikipedia Computational photochemistry applies the methods of computational chemistry to problems of photochemical interest. Photochemical processes are notoriously difficult to study. This is because photochemical reactions are very fast, on the order of nanoseconds or even picoseconds. Many experimental techniques have difficulty identifying the transient species or structures. However, theoretical calculations can give access to the study of the transient structures and dynamics. 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Computational and Theoretical Chemistry - Journal - Elsevier Computational and Theoretical Chemistry publishes high quality, original research that is of interest to a wide audience of computational and theoretical chemists. The journal is devoted to all aspects of computational and theoretical chemistry, including: - Ab initio and semiempirical methods. - Density functional theory. - Molecular design, and modeling. - Molecular dynamics, and statistical mechanics. - Molecular mechanics. - Molecular structure, and spectroscopy. - Quantum chemistry. - Reactivity, and reaction pathways. - Surface science. - Thermochemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71n7p3Jp679uX5-o0Y728dJ4_Q1hX8J39pT-hQ7y1h4p8c_4jX7W_T-2-rD43_w==/url?q=https://www.sciencedirect.com/journal/computational-and-theoretical-chemistry
Computational studies on the mechanism of the Biginelli reaction: an overview The Biginelli reaction is a well-known multicomponent reaction that has been extensively studied since it was first reported in 1891. This reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea, and it is one of the most important methods for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Despite the great utility of the Biginelli reaction, its mechanism has been a topic of debate for many years. In the last two decades, computational studies have played a key role in clarifying the mechanism of this reaction. In this review, we provide an overview of the computational studies that have been carried out on the mechanism of the Biginelli reaction. We discuss the different mechanistic proposals that have been put forward and the computational evidence that has been used to support or refute them. We also discuss the role of the catalyst in the reaction and the factors that determine the stereoselectivity of the reaction. 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Q & A
Q. What is the role of acetamidomalonic acid in amino acid synthesis, and how can its reactivity be optimized in experimental designs?
this compound is a key intermediate in the synthesis of non-polar amino acids (e.g., valine, leucine) via the acetamidomalonic ester synthesis method. The reaction involves alkylation of the ester followed by hydrolysis and decarboxylation. To optimize reactivity:
- Alkylation conditions : Use aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to deprotonate the active methylene group .
- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions .
- Catalyst selection : Transition metals (e.g., Pd/C) can enhance decarboxylation efficiency .
Q. How should researchers design experiments to characterize this compound derivatives?
- Spectroscopic analysis : Use -NMR to confirm alkylation (shift of α-protons to 3.5–4.5 ppm) and IR to detect carbonyl stretches (1650–1750 cm) .
- Chromatographic purity : Employ HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95% for synthetic intermediates) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in chiral derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Discrepancies often arise from:
- Side reactions : Uncontrolled hydrolysis during decarboxylation reduces yields. Mitigate by using anhydrous conditions and inert atmospheres .
- Statistical rigor : Apply ANOVA to compare yields across studies, accounting for variables like solvent polarity and catalyst loading .
- Meta-analysis : Conduct a systematic review of 20+ studies to identify confounding factors (e.g., temperature gradients, substrate purity) .
Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?
- Kinetic assays : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) at pH 2–12 and 25–80°C .
- Arrhenius analysis : Calculate activation energy () to predict shelf-life under storage conditions .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate hydrolysis pathways and identify labile bonds .
Q. How can systematic reviews integrate heterogeneous data on this compound’s applications in peptide chemistry?
- Protocol design : Follow PRISMA guidelines to screen studies, extract data (e.g., coupling efficiency, racemization rates), and assess bias via ROBINS-I .
- Dose-response meta-analysis : Correlate ester concentration with peptide yield across 15+ in vitro studies .
- Sensitivity analysis : Exclude outliers (e.g., studies using non-standard protecting groups) to validate robustness .
Q. What advanced techniques address challenges in characterizing trace impurities in this compound batches?
- LC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted malonic acid) with MRM transitions (m/z 132 → 85) .
- Isotopic labeling : Use -labeled precursors to track byproduct formation during synthesis .
- Machine learning : Train a random forest model on historical impurity data to predict high-risk batches .
Data Management and Reproducibility
Q. How should researchers document experimental protocols for reproducibility in this compound studies?
- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic files in repositories like Zenodo or Figshare .
- Step-by-step workflows : Use platforms like Electronic Lab Notebooks (ELNs) to record reagent lot numbers and instrument calibration dates .
- Negative controls : Report failed alkylation attempts to highlight condition-specific limitations .
Critical Analysis of Literature
Q. How can researchers contextualize conflicting findings on the stereoselectivity of acetamidomalonic ester alkylation?
- Meta-regression : Analyze if solvent polarity (e.g., dielectric constant) correlates with enantiomeric excess (ee) in 30+ studies .
- Cryo-EM studies : Resolve transient intermediates in alkylation to explain solvent-dependent stereochemical outcomes .
- Peer review replication : Collaborate with independent labs to validate high-impact claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
